1-(4-Methylpiperazin-1-yl)-2-(methylthio)ethan-1-one
Description
1-(4-Methylpiperazin-1-yl)-2-(methylthio)ethan-1-one is a synthetic organic compound featuring a piperazine core substituted with a methyl group at the 4-position and a methylthio (-SMe) group at the β-carbon of an ethanone backbone. This structure imparts unique physicochemical and biological properties, making it a candidate for pharmaceutical and biochemical research. The compound’s molecular formula is C₈H₁₅N₂OS, with a molecular weight of 187.28 g/mol .
Properties
Molecular Formula |
C8H16N2OS |
|---|---|
Molecular Weight |
188.29 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C8H16N2OS/c1-9-3-5-10(6-4-9)8(11)7-12-2/h3-7H2,1-2H3 |
InChI Key |
OVMVAEOYRMVINS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CSC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Methylpiperazin-1-yl)-2-(methylthio)ethan-1-one typically involves the reaction of 4-methylpiperazine with a suitable ethanone derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Methylpiperazin-1-yl)-2-(methylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methylpiperazin-1-yl)-2-(methylthio)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)-2-(methylthio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The compound shares its 4-methylpiperazine moiety with several analogs but differs in the substituents attached to the ethanone core. Key structural and physicochemical comparisons are summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Lipophilicity: The methylthio group in the target compound contributes to moderate lipophilicity, whereas analogs with polar groups (e.g., benzodioxolylamino) exhibit higher solubility .
Pharmacokinetic Considerations
Biological Activity
1-(4-Methylpiperazin-1-yl)-2-(methylthio)ethan-1-one, with the CAS number 1342241-36-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a piperazine ring substituted with a methyl group and a methylthio group, which may contribute to its biological properties.
Research indicates that compounds containing piperazine moieties often exhibit diverse pharmacological activities. The presence of the methylthio group may enhance lipophilicity and influence the interaction with biological targets.
Enzyme Inhibition
Recent studies have highlighted the potential of piperazine derivatives as dual inhibitors for monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical targets in neurodegenerative diseases such as Alzheimer's. For example, modifications in the piperazine structure can lead to varying degrees of inhibition against MAO-A, MAO-B, and AChE enzymes.
Table 1: Inhibitory Activities of Piperazine Derivatives
| Compound | Target Enzyme | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 2b | AChE | 2.26 | 5.92 |
| 2d | AChE | 2.38 | 10.38 |
| 2o | BChE | 1.19 | - |
| 2k | MAO-B | 0.71 | 56.34 |
Antimicrobial Activity
The compound's biological profile has also been explored in terms of antimicrobial activity. Research on similar piperazine derivatives has shown promising results against various bacterial strains, indicating that structural modifications can lead to enhanced antimicrobial properties.
Case Studies
One notable study synthesized several N-methyl-piperazine chalcones, which included derivatives similar to this compound. The findings demonstrated that these compounds exhibited significant inhibition against MAO-B and AChE, suggesting their potential as multi-target agents for treating neurodegenerative diseases .
Another investigation focused on the synthesis and biological evaluation of compounds containing piperazine rings, revealing that certain derivatives could effectively inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
